molecular formula C17H23N3O B3722208 2-(benzylamino)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

2-(benzylamino)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

Cat. No.: B3722208
M. Wt: 285.4 g/mol
InChI Key: QORUALHRADGLHA-UHFFFAOYSA-N
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Description

2-(Benzylamino)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a benzylamino group, a methyl group, and a 3-methylbutyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylamino)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Introduction of Substituents: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine. The methyl and 3-methylbutyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the substituents, potentially leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Benzylamino)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes and receptors.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine structure with amino and methyl groups.

    2-(Methylamino)-4,6-dimethylpyrimidine: Similar structure with a methylamino group.

    2-(Phenylamino)-4,6-dimethylpyrimidine: Similar structure with a phenylamino group.

Uniqueness: 2-(Benzylamino)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is unique due to the presence of the benzylamino group and the 3-methylbutyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(benzylamino)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12(2)9-10-15-13(3)19-17(20-16(15)21)18-11-14-7-5-4-6-8-14/h4-8,12H,9-11H2,1-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORUALHRADGLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)NCC2=CC=CC=C2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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